molecular formula C12H13N3O B156520 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone CAS No. 133992-60-6

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B156520
CAS No.: 133992-60-6
M. Wt: 215.25 g/mol
InChI Key: CSYWJMQGCVHNCY-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. Its core structure incorporates a 1,2,3-triazole ring, a privileged scaffold renowned for its stability, dipole moment, and capacity to form hydrogen bonds, which contributes to enhanced pharmacokinetic properties in bioactive molecules . The principal research utility of this compound lies in its functional acetyl group, which serves as a key reactive handle for further synthetic elaboration. It is prominently employed in the synthesis of novel chalcone derivatives via base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes . The resulting chalcone-triazole hybrids are a subject of intensive investigation in oncology research, demonstrating significant in vitro antitumor activity against a range of cell lines, including non-Hodgkin lymphoma (U937), glioblastoma multiform (T98G), and gallbladder cancer (Gb-d1) . Molecular docking studies suggest these compounds may exert their effects through interactions with therapeutic targets such as the vascular endothelial growth factor receptor (VEGFR) kinase . Beyond oncology, this ketone intermediate is also utilized in the synthesis of complex heterocycles, such as pyridine derivatives, which have been developed as potent human topoisomerase IIα inhibitors for anticancer research . Furthermore, the 1,2,3-triazole core is a recognized pharmacophore in antimicrobial research, contributing to the development of compounds with antibacterial and antifungal properties . Its application extends to antitubercular agent discovery, where it acts as a bioisosteric replacement to optimize the properties of lead compounds targeting M. tuberculosis dihydrofolate reductase (DHFR) .

Properties

IUPAC Name

1-(1-benzyl-5-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYWJMQGCVHNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377511
Record name 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-60-6
Record name 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133992-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents . The reaction conditions often include the use of sodium hydride and methanesulfonyl azide in acetonitrile at ambient temperature for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized hybrid compounds containing 1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone and evaluated their activity against various bacterial strains. The results indicated that these compounds possess notable antibacterial effects, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. The compound has been tested in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .

Materials Science

Synthesis of Functional Materials
The compound serves as an important intermediate in the synthesis of functional materials, including polymers and coatings. Its ability to form stable complexes with metal ions allows it to be used in the development of advanced materials with enhanced properties such as corrosion resistance and UV stability .

Photostabilizers
In materials science, this compound has been utilized as a photostabilizer in plastics and coatings. Its incorporation helps to improve the longevity and performance of materials exposed to UV radiation by preventing degradation .

Agricultural Chemistry

Pesticidal Applications
The compound has shown potential as a pesticide due to its biological activity against various pests. Studies have indicated that formulations containing triazole derivatives can effectively control pest populations while being less harmful to beneficial insects .

Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Initial findings suggest that it may enhance plant growth and yield by modulating hormonal pathways within plants .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Anticancer PropertiesInhibitory effects on cancer cell lines observed; potential for drug development.
Materials ScienceEffective as a photostabilizer in polymer applications; enhances material durability.
Pesticidal ApplicationsEffective control of pest populations with minimal impact on non-target species.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the triazole N1 position and the acetyl group at C3. These modifications influence reactivity, biological activity, and physicochemical properties.

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl C₁₂H₁₃N₃O 215.25 High lipophilicity, base for chalcone synthesis
1-[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]ethanone 4-Methoxyphenyl C₁₂H₁₃N₃O₂ 231.25 Electron-donating methoxy group enhances π-conjugation
1-(1-(4-Bromophenyl)-5-methyltriazol-4-yl)ethanone 4-Bromophenyl C₁₁H₁₀BrN₃O 296.12 Bromine increases steric bulk and halogen bonding potential
(E)-3-(4-Fluorophenyl)propen-1-one derivative Benzyl + fluorophenyl propenone C₂₀H₁₆FN₃O₂ 349.36 Extended conjugation for enhanced bioactivity
1-(1-(3-Nitrophenyl)-5-methyltriazol-4-yl)ethanone 3-Nitrophenyl C₁₁H₁₀N₄O₃ 246.22 Nitro group introduces strong electron-withdrawing effects
1-[1-(4-Amino-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone 4-Amino-oxadiazol-3-yl C₇H₈N₆O₂ 208.18 Oxadiazole ring improves solubility; classified as irritant (Xi)

Physicochemical and Crystallographic Properties

  • Crystal Packing: The brominated derivative () exhibits a dihedral angle of 51.9° between the triazole and benzene rings, affecting molecular stacking . In contrast, the fluorophenyl propenone derivative () adopts a planar conformation due to conjugation, enhancing crystallinity .
  • Melting Points: The target compound’s derivatives vary widely; for example, the fluorophenyl propenone analog melts at 169–170°C , while brominated analogs show higher thermal stability due to halogen interactions .

Hazard Profiles

  • The oxadiazole-containing analog () is classified as Irritant (Xi) due to its reactive amino-furazan group . No significant hazards are reported for the benzyl-substituted parent compound .

Biological Activity

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a triazole ring, known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H14N4O
Molecular Weight 230.26 g/mol
CAS Number 1610380-87-4

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. Specifically, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Table: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (µM) Reference
MCF710.5
HCT11612.3
HeLa15.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can coordinate with metal ions and interact with enzymes involved in cellular processes. This interaction can disrupt normal cellular functions leading to antimicrobial or anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nithinchandra et al. (2013) evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry (2010), researchers synthesized several triazole derivatives and assessed their antiproliferative activity against cancer cell lines. The results indicated that this compound effectively inhibited cell growth through apoptosis induction.

Q & A

Q. What are the common synthetic routes for 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by benzylation and acetylation. Reaction optimization involves controlling temperature (e.g., 60–80°C for cycloaddition) and using anhydrous solvents like DMF to minimize side reactions. For example, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (a precursor) is hydrolyzed to the corresponding acid and then converted to the ethanone derivative via decarboxylative acylation . Alternative routes may employ Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃) for direct ketone introduction .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

Characterization involves:

  • ¹H/¹³C NMR : Distinct signals for the benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and methyl groups (δ ~2.4 ppm for triazole-CH₃).
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and triazole C-N (~1450 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 215.25 (C₁₂H₁₃N₃O⁺) . X-ray crystallography confirms planar geometry of the triazole ring and dihedral angles between substituents .

Q. What are the recommended purification methods for this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/chloroform (1:1) yields high-purity crystals suitable for biological assays or crystallographic studies .

Advanced Research Questions

Q. How are crystallographic disorders in this compound derivatives resolved during refinement?

Disorder in trifluoromethyl groups or benzyl substituents is modeled using split positions with occupancy ratios (e.g., 0.77:0.23 for fluorine atoms) in SHELXL. Restraints on bond lengths and angles (DFIX, SIMU) maintain geometric rationality. Hydrogen-bonding networks (C–H⋯F/O/N) are validated via Mercury CSD’s packing analysis tools to ensure structural consistency .

Q. What computational methods are employed to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the triazole N2 and electrophilic regions at the ketone oxygen. Molecular dynamics simulations assess conformational stability in solvent environments .

Q. How do researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are resolved by:

  • Batch Reproducibility Checks : Ensuring synthetic consistency via HPLC purity (>95%).
  • Crystallographic Validation : Confirming substituent geometry (e.g., benzyl orientation) impacts receptor binding.
  • Dose-Response Curves : Testing across concentrations (1–100 µM) to identify false negatives due to solubility limits .

Q. What strategies are used to enhance compound stability under physiological conditions?

  • pH Buffering : Stability assays in PBS (pH 7.4) identify hydrolysis-prone sites (e.g., acetyl group).
  • Prodrug Design : Masking the ketone as an oxime or Schiff base improves serum half-life .
  • Cocrystallization : Coformers like succinic acid reduce hygroscopicity .

Methodological Resources

  • Crystallography : SHELXL for refinement , Mercury CSD for packing analysis .
  • Synthesis : CuAAC protocols , Friedel-Crafts acylation .
  • Computational : Gaussian for DFT , GROMACS for MD simulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

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